molecular formula C21H21N3O5 B11010740 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

Cat. No.: B11010740
M. Wt: 395.4 g/mol
InChI Key: XNRTYZZLGGDDFR-UHFFFAOYSA-N
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Description

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further linked to an acetyl group and two glycine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine typically involves multiple steps. One common route starts with the preparation of 5-(benzyloxy)indole, which is then acetylated to form 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone . This intermediate is then reacted with glycine derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the indole ring can produce dihydroindole compounds .

Mechanism of Action

The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity . The glycine residues may play a role in facilitating the compound’s transport and distribution within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-10-17(6-7-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28)

InChI Key

XNRTYZZLGGDDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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